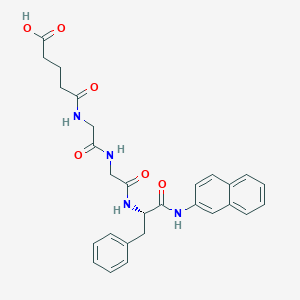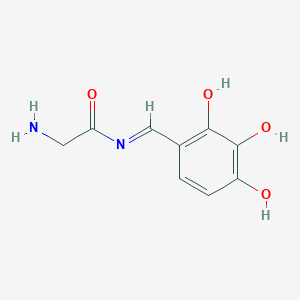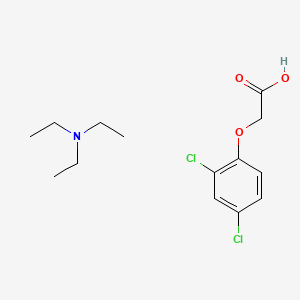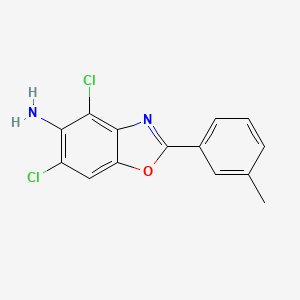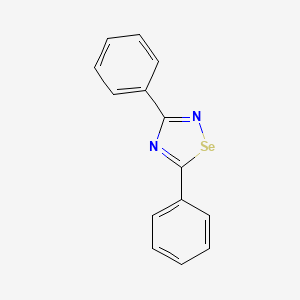
3,5-Diphenyl-1,2,4-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1,2,4-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms. It belongs to the class of selenadiazoles, which are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a selenadiazole ring substituted with phenyl groups at the 3 and 5 positions, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 3,5-Diphenyl-1,2,4-selenadiazole can be achieved through several methods:
One-Pot Cascade Reaction: This method involves the use of arylaldehydes, hydrazine, and elemental selenium in the presence of molecular iodine as a catalyst.
Oxidative Dimerization: Another method involves the oxidative dimerization of primary selenoamides using oxidants such as iodine, N-bromosuccinimide, or phenyliodosodiacetate. This method is known for its simplicity and high purity of the obtained selenadiazoles.
Mild Oxidation: Functionally substituted 1,2,4-selenadiazoles can be prepared by the mild oxidation of cyanoselenoacetamides using a system of DMSO-HCl-acetone. This method is advantageous due to its fast reaction and the purity of the obtained products.
Analyse Des Réactions Chimiques
3,5-Diphenyl-1,2,4-selenadiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Common reagents and conditions used in these reactions include molecular iodine, DMSO, and hydrazine hydrate. Major products formed from these reactions include various substituted selenadiazoles and their derivatives.
Applications De Recherche Scientifique
3,5-Diphenyl-1,2,4-selenadiazole has a wide range of applications in scientific research:
Pharmaceuticals: The compound exhibits potential as an antibacterial, analgesic, antitumor, anticonvulsant, and anti-inflammatory agent.
Agriculture: It is used as a pesticide and fungicide due to its biological activity.
Materials Science: The compound is employed in the development of thermotropic liquid crystals, corrosion inhibitors, and dyes.
Biological Research: It is used in studies related to enzyme inhibition and cellular uptake, particularly in the context of antitumor activity.
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-1,2,4-selenadiazole involves its interaction with molecular targets and pathways in biological systems. The compound’s selenadiazole ring can chelate metal ions in vivo, enhancing its tissue permeability and stability . The aromaticity of the selenadiazole nucleus contributes to its lower toxicity and in vivo stability. Additionally, the compound’s ability to form reactive intermediates, such as selenadiazoliumylmethanides, plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
3,5-Diphenyl-1,2,4-selenadiazole can be compared with other selenadiazoles and related heterocycles:
1,2,3-Selenadiazoles: These compounds have different substitution patterns and exhibit distinct chemical properties compared to 1,2,4-selenadiazoles.
1,3,4-Selenadiazoles: These compounds are closely related but have different applications and reactivity profiles.
Thiadiazoles: The sulfur analogs of selenadiazoles, thiadiazoles, have similar structures but different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of selenium, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
65599-20-4 |
|---|---|
Formule moléculaire |
C14H10N2Se |
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
3,5-diphenyl-1,2,4-selenadiazole |
InChI |
InChI=1S/C14H10N2Se/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
JBXDGKYCJYXYCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=N[Se]C(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


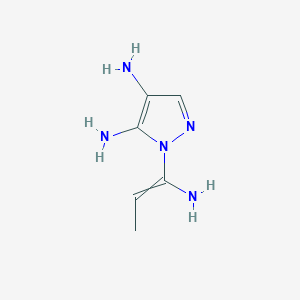
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
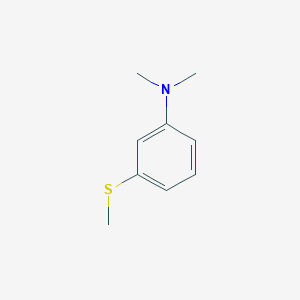
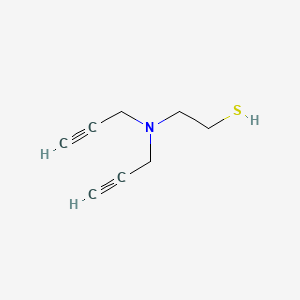
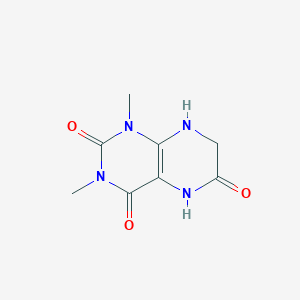
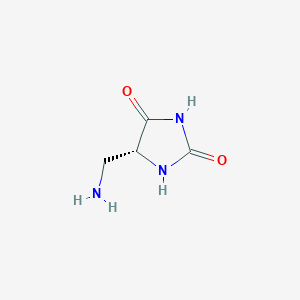
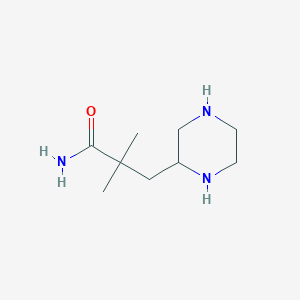
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)
